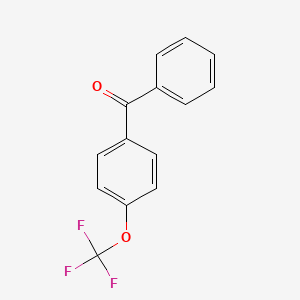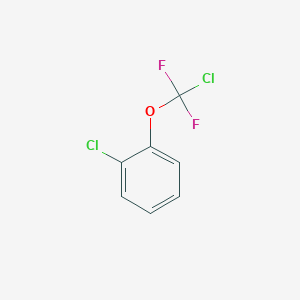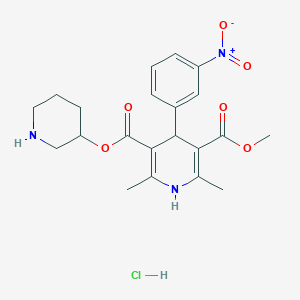
3-Phenyl-2-propylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-propylmagnesium bromide is a versatile organometallic compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its powerful nucleophilic properties, allowing it to react with a variety of electrophiles. This compound is essential in the field of organic chemistry for forming carbon-carbon bonds, making it a valuable tool for synthesizing complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenyl-2-propylmagnesium bromide is prepared by reacting 3-Phenyl-2-propyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-propylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Substitution: Can participate in substitution reactions with various electrophiles.
Carboxylation: Reacts with carbon dioxide to form carboxylic acids.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts under anhydrous conditions to form secondary and tertiary alcohols, respectively
Esters: Requires two equivalents of the Grignard reagent to form tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids after acidic workup.
Major Products Formed
Applications De Recherche Scientifique
3-Phenyl-2-propylmagnesium bromide is extensively used in scientific research for various applications:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Catalytic Reactions: Acts as a catalyst in various organic reactions.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-propylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, leading to the synthesis of alcohols, carboxylic acids, and other organic compounds . The compound’s reactivity is attributed to the highly polarized carbon-magnesium bond, which makes the carbon atom a strong nucleophile .
Comparaison Avec Des Composés Similaires
3-Phenyl-2-propylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium Bromide: Similar reactivity but lacks the propyl group, making it less versatile in certain synthetic applications.
Ethylmagnesium Bromide: Another Grignard reagent with different alkyl group, used for different synthetic purposes.
Methylmagnesium Bromide: Simpler structure, used for forming simpler alcohols and other compounds.
The uniqueness of this compound lies in its ability to introduce both phenyl and propyl groups into the target molecule, providing greater flexibility and diversity in organic synthesis.
Propriétés
IUPAC Name |
magnesium;propylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQSEIYLPAGZBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
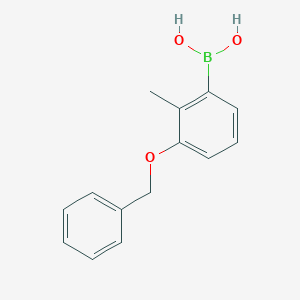
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
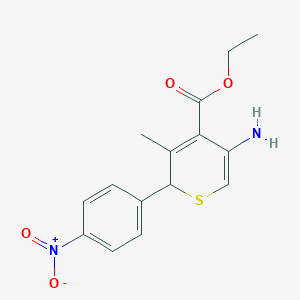
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)

